molecular formula C₁₁H₁₆N₄O₅ B1146191 2',3'-Isopropylidene Ribavirin CAS No. 52663-90-8

2',3'-Isopropylidene Ribavirin

Cat. No.: B1146191
CAS No.: 52663-90-8
M. Wt: 284.27
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Description

2’,3’-Isopropylidene Ribavirin is a derivative of Ribavirin, a well-known antiviral compound. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions of the ribose moiety. The molecular formula of 2’,3’-Isopropylidene Ribavirin is C11H16N4O5, and it has a molecular weight of 284.27 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.

Preparation Methods

2’,3’-Isopropylidene Ribavirin can be synthesized through several routes. One common method involves the reaction of Ribavirin with 2,2-Dimethoxypropane in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified through crystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2’,3’-Isopropylidene Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Huisgen 1,3-dipolar cycloaddition, where the compound reacts with azides to form 1,2,3-triazoles . Common reagents used in these reactions include indium(0) for alkynylation and various catalysts for cycloaddition. The major products formed from these reactions are often triazole derivatives, which have significant biological activity.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action:
2',3'-Isopropylidene Ribavirin acts as a prodrug that is phosphorylated intracellularly to its active forms, ribavirin monophosphate, diphosphate, and triphosphate. These phosphorylated derivatives inhibit viral replication by interfering with viral RNA synthesis and inhibiting inosine monophosphate dehydrogenase, which is crucial for guanine nucleotide synthesis. This mechanism makes it effective against a range of RNA and DNA viruses.

Clinical Applications

Broad-Spectrum Antiviral Activity:
The compound has demonstrated efficacy against several viral infections:

  • Influenza Viruses: Effective in treating both influenza A and B.
  • Hepatitis Viruses: Used in combination therapies for hepatitis C, enhancing the efficacy of direct-acting antivirals.
  • Respiratory Syncytial Virus (RSV): Administered via aerosol for severe RSV infections in infants.
  • Lassa Fever: Documented cases show successful treatment outcomes when combined with other therapeutic agents.

Case Studies

  • Lassa Fever Treatment:
    Two patients in Nigeria with complicated Lassa fever were treated with ribavirin and dexamethasone. Both patients showed significant clinical improvement, with negative PCR results for Lassa virus after treatment. This highlights the potential of this compound in managing severe viral infections when combined with anti-inflammatory agents .
  • Hepatitis C Treatment:
    In a study involving genotype 2/3 hepatitis C patients, adherence to treatment regimens that included ribavirin was significantly improved through patient education. The study reported an increase in sustained virological response rates among those educated about their treatment .

Comparative Efficacy

Virus TypeTreatment ApproachEfficacy Observations
Influenza A & BRibavirin monotherapy or combination therapyEffective in reducing symptom duration and severity
Hepatitis CRibavirin with peg-interferonIncreased SVR rates; particularly beneficial in resistant cases
Respiratory Syncytial VirusAerosolized ribavirin for severe casesReduced mortality in high-risk infants
Lassa FeverRibavirin combined with dexamethasoneSuccessful remission in severe cases

Mechanism of Action

The mechanism of action of 2’,3’-Isopropylidene Ribavirin is similar to that of Ribavirin. It acts as a nucleoside analog, interfering with the synthesis of viral RNA. The compound is metabolized into its active form, which inhibits viral RNA polymerase, leading to the termination of viral replication . It also has immunomodulatory effects, promoting the production of antiviral cytokines and enhancing the immune response .

Biological Activity

2',3'-Isopropylidene Ribavirin (CAS No. 52663-90-8) is a derivative of the well-known antiviral compound Ribavirin. It is characterized by the addition of an isopropylidene group at the 2' and 3' positions of the ribose moiety, which enhances its stability and bioavailability. This compound has garnered attention due to its potential antiviral properties and mechanisms of action similar to its parent compound.

  • Molecular Formula : C11H16N4O5
  • Molecular Weight : 284.27 g/mol
  • IUPAC Name : 1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide

The biological activity of this compound primarily involves its role as a nucleoside analog. It interferes with viral RNA synthesis by being incorporated into viral RNA, leading to termination of replication. The compound is metabolized to its active form, which inhibits viral RNA polymerase activity. This mechanism is crucial in combating various RNA viruses.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties comparable to those of Ribavirin. It has been shown to inhibit the replication of several RNA viruses through various mechanisms:

  • Direct Inhibition : The compound directly inhibits viral polymerases.
  • Induction of Mutagenesis : By incorporating into viral RNA, it increases mutation rates leading to viral extinction.
  • Immunomodulatory Effects : It modulates immune responses, enhancing the host's ability to combat infections.

Table 1: Comparison of Antiviral Activities

Virus TypeInhibition MechanismReference
RNA VirusesDirect polymerase inhibition
DNA VirusesInduction of mutagenesis
Influenza VirusModulation of T-cell responses
Hepatitis C VirusInhibition of IMPDH and GTP depletion

Case Studies

Several studies have highlighted the efficacy of this compound against specific viral infections:

  • HCV Infection : A study demonstrated that this compound effectively reduced HCV replication in vitro by inhibiting the viral polymerase and inducing mutagenesis in the viral genome .
  • Influenza Virus : Research indicated that treatment with this compound resulted in decreased viral load and improved immune response in infected animal models.
  • Measles Virus : The compound has shown potential in reducing measles virus titers in vitro, suggesting a broad-spectrum antiviral capability .

Q & A

Basic Research Questions

Q. What is the role of 2',3'-Isopropylidene Ribavirin in synthetic routes for antiviral nucleoside analogs?

Answer: this compound serves as a critical intermediate in the synthesis of ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). The isopropylidene group protects the ribose moiety during condensation and cyclization steps. For example, in one synthesis route, carbamohydrazonoyl cyanide reacts with protected D-ribose to form a triazole intermediate, which undergoes nitrile hydration and deprotection to yield ribavirin . Key methodological considerations include:

  • Protection/Deprotection Efficiency : Optimize reaction conditions (e.g., temperature, catalyst) to minimize side reactions during isopropylidene removal.
  • Analytical Validation : Use HPLC or NMR to confirm intermediate purity at each step.

Q. How does the isopropylidene group influence Ribavirin's stability during preclinical studies?

Answer: The isopropylidene group enhances stability by preventing premature degradation of the ribose moiety in acidic or enzymatic environments. Methodological approaches to assess stability include:

  • Accelerated Stability Testing : Expose the compound to varying pH (1–9) and temperatures (25–40°C) while monitoring degradation via mass spectrometry.
  • Comparative Pharmacokinetics (PK) : Compare plasma half-life of this compound with unprotected ribavirin in murine models .

Q. What in vitro assays are suitable for evaluating the antiviral activity of Ribavirin derivatives?

Answer: Standard assays include:

  • Plaque Reduction Assays : Measure IC50 values in Vero E6 or Caco-2 cells infected with RNA viruses (e.g., SARS-CoV-2, Lassa virus) .
  • qRT-PCR and Flow Cytometry : Quantify viral RNA (e.g., TMPRSS2 mRNA suppression by ribavirin) and protein expression post-treatment .
  • Cytotoxicity Screening : Use MTT assays to determine CC50 and selectivity indices (SI = CC50/IC50) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Ribavirin's efficacy across clinical and preclinical studies?

Answer: Conflicting data (e.g., reduced viremia in mice but not humans for CCHFV ) require:

  • Meta-Analysis of Heterogeneous Data : Apply PRISMA guidelines to evaluate bias in retrospective studies and case series .
  • Mechanistic Deconvolution : Compare host-virus interactions (e.g., immune response modulation in mice vs. humans) using single-cell RNA sequencing .
  • Dose Optimization : Conduct PK/PD modeling to align preclinical dosing (mg/kg) with human equivalent doses (e.g., 10–15 µM in vitro vs. 1–2 g/day clinically) .

Q. What strategies enhance Ribavirin's synergistic effects in combination therapies?

Answer:

  • Rational Drug Pairing : Combine Ribavirin with direct-acting antivirals (e.g., sofosbuvir/velpatasvir) or immunomodulators (e.g., favipiravir) to target multiple viral replication stages .
  • Resistance Mitigation : Use ribavirin to delay resistance emergence in HCV genotype 3 by incorporating RAS (resistance-associated substitution) testing in trial designs .
  • Host-Targeted Adjuvants : Co-administer ribavirin with agents that upregulate interferon signaling (e.g., pegylated IFN-α) to amplify antiviral responses .

Q. How can computational tools improve the design of Ribavirin analogs with enhanced efficacy?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between ribavirin derivatives and viral polymerases (e.g., HCV NS5B) to predict binding affinity .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with antiviral activity using datasets from analogs like 2'-CMC and arbidol .
  • In Silico Screening : Leverage platforms like the World Community Grid to identify ribavirin derivatives with activity against emerging viruses (e.g., yellow fever) .

Q. What ethical and methodological challenges arise in clinical trials for Ribavirin-based therapies?

Answer:

  • Informed Consent Complexity : Address literacy barriers by providing multilingual consent forms and simplified summaries of risks (e.g., hemolytic anemia) .
  • Bias Mitigation : Use adaptive trial designs (e.g., factorial RCTs) to evaluate ribavirin against best supportive care and newer antivirals .
  • Endpoint Selection : Prioritize virological (e.g., SVR rates) over surrogate endpoints (e.g., viral load) to align with WHO elimination goals .

Properties

IUPAC Name

1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)/t5-,6+,7?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAYNBSWGHNOGJ-VTUMKUEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC(=N3)C(=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732434
Record name 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-90-8
Record name 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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